1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- 1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- Ruthenocene is a ruthenium coordination entity and a bis(eta(5)-cyclopentadienyl)metal(II).
Brand Name: Vulcanchem
CAS No.: 156206-09-6
VCID: VC0136871
InChI: InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;
SMILES: [CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]
Molecular Formula: C10H10Ru-6
Molecular Weight: 231.3 g/mol

1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-

CAS No.: 156206-09-6

Main Products

VCID: VC0136871

Molecular Formula: C10H10Ru-6

Molecular Weight: 231.3 g/mol

1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- - 156206-09-6

CAS No. 156206-09-6
Product Name 1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-
Molecular Formula C10H10Ru-6
Molecular Weight 231.3 g/mol
IUPAC Name cyclopenta-1,3-diene;cyclopentane;ruthenium
Standard InChI InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;
Standard InChIKey KRRYFXOQIMANBV-UHFFFAOYSA-N
SMILES [CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]
Canonical SMILES [CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]
Description Ruthenocene is a ruthenium coordination entity and a bis(eta(5)-cyclopentadienyl)metal(II).
Synonyms 1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-
PubChem Compound 11986121
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator